3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine, such as 3-methylpent-1-yn-3-amine, under amide bond-forming conditions. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of the cytoskeleton can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a different alkyne substituent.
3,4,5-Trimethoxybenzoic acid: Lacks the amide and alkyne groups but shares the trimethoxyphenyl core.
3,4,5-Trimethoxyaniline: Contains an amine group instead of the amide and alkyne groups.
Uniqueness
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its ability to interact with biological targets, while the alkyne and amide groups provide additional sites for chemical modification and functionalization .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide |
InChI |
InChI=1S/C16H21NO4/c1-7-16(3,8-2)17-15(18)11-9-12(19-4)14(21-6)13(10-11)20-5/h1,9-10H,8H2,2-6H3,(H,17,18) |
InChI Key |
ITWPFMVALYGYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.